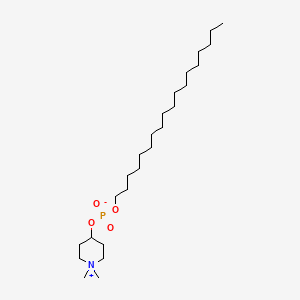
5-Amino-1,3,4-tiadiazol-2-sulfonamida
Descripción general
Descripción
. Este compuesto ha mostrado potencial en diversas aplicaciones de investigación científica, particularmente en el campo de la química medicinal.
Aplicaciones Científicas De Investigación
CL-5343 tiene una amplia gama de aplicaciones en investigación científica, incluyendo:
Química: Se utiliza como reactivo en la síntesis orgánica para producir diversos derivados.
Biología: Actúa como un inhibidor de la anhidrasa carbónica, lo que lo hace útil para estudiar las funciones e interacciones de las enzimas.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
CL-5343 ejerce sus efectos inhibiendo la actividad de la anhidrasa carbónica B humana (HCA-B) . El compuesto se une al sitio activo de la enzima, impidiéndole catalizar la hidratación del dióxido de carbono. Esta inhibición afecta diversos procesos fisiológicos, incluyendo la regulación del pH y el transporte de iones.
Análisis Bioquímico
Biochemical Properties
5-Amino-1,3,4-thiadiazole-2-sulfonamide has been identified as an inhibitor of human carbonic anhydrase B (HCA-B) . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Cellular Effects
It has been shown to have inhibitory properties against choroidal neovascularization induced by dorzolamide hydrochloride and other pharmacological agents . It also has antiangiogenic activity in vitro and in vivo assays .
Molecular Mechanism
The molecular mechanism of action of 5-Amino-1,3,4-thiadiazole-2-sulfonamide is primarily through its inhibition of carbonic anhydrase B . This inhibition can disrupt the balance of carbon dioxide and bicarbonate in cells, potentially affecting various cellular processes.
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal conditions and should be stored in a dark place under an inert atmosphere at room temperature .
Metabolic Pathways
Given its role as an inhibitor of carbonic anhydrase B, it may be involved in pathways related to the regulation of pH and the balance of carbon dioxide and bicarbonate in the body .
Subcellular Localization
Given its role as an inhibitor of carbonic anhydrase B, it may be localized in areas where this enzyme is present .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de CL-5343 involucra la reacción de acetazolamida con reactivos apropiados para producir 5-amino-1,3,4-tiadiazol-2-sulfonamida . Las condiciones de reacción típicamente incluyen temperatura y pH controlados para asegurar que el producto deseado se obtenga con alta pureza.
Métodos de Producción Industrial
La producción industrial de CL-5343 sigue rutas sintéticas similares, pero a mayor escala. El proceso involucra el uso de reactivos y equipos de grado industrial para producir el compuesto en cantidades masivas. Las condiciones de reacción se optimizan para maximizar el rendimiento y minimizar las impurezas.
Análisis De Reacciones Químicas
Tipos de Reacciones
CL-5343 experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse bajo condiciones específicas para formar diferentes derivados de sulfonamida.
Reducción: Las reacciones de reducción pueden modificar el grupo sulfonamida, llevando a diferentes grupos funcionales.
Sustitución: El grupo amino en CL-5343 puede participar en reacciones de sustitución, formando diversos derivados.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio, y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción varían dependiendo del producto deseado, pero generalmente involucran temperatura y pH controlados.
Productos Principales
Los principales productos formados a partir de estas reacciones incluyen diversos derivados de sulfonamida, que tienen diferentes actividades biológicas y aplicaciones.
Comparación Con Compuestos Similares
Compuestos Similares
Acetazolamida: Otro inhibidor de la anhidrasa carbónica con aplicaciones similares pero diferente estructura química.
Brinzolamida: Se utiliza en el tratamiento del glaucoma, similar a CL-5343, pero con diferente farmacocinética.
Diclorfenamida: Otro derivado de sulfonamida con actividad inhibitoria de la anhidrasa carbónica.
Singularidad de CL-5343
CL-5343 es único debido a su afinidad de unión específica para la anhidrasa carbónica B humana (HCA-B) y su potencial como agente de administración dirigida para compuestos terapéuticos . Esta especificidad lo convierte en una herramienta valiosa tanto en investigación como en aplicaciones terapéuticas.
Propiedades
IUPAC Name |
5-amino-1,3,4-thiadiazole-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N4O2S2/c3-1-5-6-2(9-1)10(4,7)8/h(H2,3,5)(H2,4,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGMVBPQOACUDRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NN=C(S1)S(=O)(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4N4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10164324 | |
| Record name | 5-Amino-1,3,4-thiadiazole-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10164324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14949-00-9 | |
| Record name | 5-Amino-1,3,4-thiadiazole-2-sulfonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014949009 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tio-urasin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22979 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Amino-1,3,4-thiadiazole-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10164324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-amino-1,3,4-thiadiazole-2-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DESACETYL ACETAZOLAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F687N81LIZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[2-(2-Chloro-4-iodoanilino)-3,4-difluorophenyl]-4-(propan-2-ylamino)piperidine-1-sulfonamide](/img/structure/B1684349.png)






